molecular formula C13H14N4O4S B3012221 Ethyl 2-(1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate CAS No. 1049527-52-7

Ethyl 2-(1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate

Cat. No.: B3012221
CAS No.: 1049527-52-7
M. Wt: 322.34
InChI Key: OCXMEQPZCGSOBT-UHFFFAOYSA-N
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Description

Ethyl 2-(1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring fused with a pyridazine moiety. The thiazole ring (a five-membered ring with nitrogen and sulfur) and the 1,6-dihydropyridazine ring (a six-membered ring with two adjacent nitrogen atoms and a ketone group) contribute to its unique electronic and steric properties.

This compound is structurally related to antibiotic precursors, such as thiostrepton-type macrocycles, where pyridine-thiazole frameworks are common. However, the substitution of pyridine with pyridazine introduces distinct reactivity and pharmacological profiles .

Properties

IUPAC Name

ethyl 2-[(1-ethyl-6-oxopyridazine-3-carbonyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-3-17-10(18)6-5-8(16-17)11(19)15-13-14-9(7-22-13)12(20)21-4-2/h5-7H,3-4H2,1-2H3,(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXMEQPZCGSOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC(=N1)C(=O)NC2=NC(=CS2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C13H14N4O4S
  • Molecular Weight : 322.34 g/mol
  • CAS Number : 1049527-52-7

Synthesis

The compound can be synthesized through various methods involving the reaction of thiazole derivatives with pyridazine carboxamides. The specific synthetic pathways often include the formation of thiazole rings and subsequent modifications to introduce the ethyl and carboxamide functionalities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those related to this compound. The compound has shown:

  • Inhibition of Bacterial Growth : Various derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/mL)Target Organism
7b0.22Staphylococcus aureus
100.25Escherichia coli
151.56Bacillus subtilis

Antifungal Activity

The thiazole nucleus is critical for antifungal activity, with studies indicating that compounds containing this moiety are effective against various fungi, including species of Candida and Cryptococcus. Ethyl derivatives have been noted to surpass traditional antifungal agents like fluconazole in efficacy .

Antiprotozoal Activity

Compounds structurally related to this compound have also shown potential against protozoal infections. For example, certain derivatives exhibited high potency against Giardia intestinalis, with IC50 values significantly lower than those of standard treatments .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several thiazole derivatives, including those similar to this compound. The results indicated that these compounds could inhibit biofilm formation in bacterial strains, suggesting their potential as therapeutic agents in treating biofilm-associated infections .
  • Antifungal Screening : Another investigation focused on the antifungal properties of thiazole derivatives against clinical isolates of Candida. The findings revealed that specific modifications in the thiazole structure significantly enhanced antifungal activity compared to conventional therapies .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. Ethyl 2-(1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate has been studied for its efficacy against various bacterial strains. In vitro studies have shown that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties
Thiazole derivatives have also been investigated for their anti-inflammatory effects. The compound may modulate inflammatory pathways, providing a potential therapeutic avenue for conditions such as arthritis and other inflammatory diseases. Preliminary studies suggest that it could inhibit the production of pro-inflammatory cytokines .

Cancer Research
The compound's ability to interact with biological targets makes it a candidate for cancer research. Thiazole derivatives have been linked to apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. Continued research is necessary to fully understand its mechanisms and efficacy against specific cancer types .

Agricultural Science

Pesticidal Applications
this compound has potential applications in agriculture as a pesticide. Compounds with thiazole moieties are known to exhibit insecticidal and fungicidal properties. Field studies are needed to evaluate its effectiveness against agricultural pests and diseases .

Plant Growth Regulation
There is emerging interest in using thiazole compounds as plant growth regulators. Research indicates that certain thiazole derivatives can enhance plant growth by modulating hormonal pathways. This could lead to increased crop yields and improved resistance to environmental stressors .

Material Science

Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymers. Studies have shown that thiazole-containing polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for advanced material applications .

Nanotechnology
In nanotechnology, thiazole derivatives are being explored for their potential use in the development of nanomaterials. Their ability to form stable complexes with metal ions can lead to the creation of novel nanocomposites with unique optical and electronic properties .

Summary Table of Applications

Application AreaSpecific UsesResearch Findings
Medicinal ChemistryAntimicrobial agentsEffective against S. aureus, E. coli
Anti-inflammatory treatmentsModulates inflammatory pathways
Cancer therapeuticsInduces apoptosis in cancer cells
Agricultural SciencePesticidesPotential insecticidal/fungicidal properties
Plant growth regulatorsEnhances growth via hormonal modulation
Material SciencePolymer enhancementsImproved thermal stability and mechanical properties
Nanocomposite developmentUnique optical/electronic properties through metal complexes

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between the target compound and analogs:

Compound Core Rings Substituents Key Functional Groups
Ethyl 2-(1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate (Target) Thiazole + 1,6-dihydropyridazine Ethyl ester (C4), ethyl group (N1), carboxamido linkage Oxo (C6), ester, amide
Ethyl 2-(6-dimethoxymethyl-2-trifluoromethanesulfonyloxy-3-pyridyl)thiazole-4-carboxylate Thiazole + pyridine Dimethoxymethyl (C6), trifluoromethanesulfonyloxy (C2) Triflate, dimethyl acetal
Ethyl-4-aryl-4,5-dihydro-5-hexadecaneoylimino)-1,3,4-thiadiazole-2-carboxylates Thiadiazole Hexadecaneoylimino (lipophilic chain), aryl group Imine, ester

Key Observations :

  • The target compound uniquely combines pyridazine (with an oxo group) and thiazole, offering both hydrogen-bonding (oxo, amide) and moderate lipophilicity (ethyl groups).
  • Pyridine-thiazole analogs (e.g., ) prioritize pyridine's aromatic stability and electron-deficient character, enabling nucleophilic substitutions (e.g., triflate leaving groups).
  • Thiadiazole derivatives (e.g., ) emphasize sulfur-rich rings and long alkyl chains, enhancing membrane permeability but reducing aqueous solubility.

Key Observations :

  • The target compound may require multi-step synthesis akin to the pyridine-thiazole analog , but pyridazine's lower aromaticity could complicate cyclization.
  • Thiadiazoles are simpler to synthesize due to straightforward thiosemicarbazide-hydrazonoyl halide coupling.

Solubility and Reactivity

Compound Aqueous Solubility Organic Solubility Reactivity Hotspots
Target Compound Moderate (amide/oxo H-bonding) High (ethyl esters) Oxo group (nucleophilic), amide (electrophilic)
Pyridine-thiazole analog Low (triflate, dimethyl acetal) Very high (ester) Triflate (excellent leaving group)
Thiadiazole derivatives Very low (long alkyl chain) High (ester, aryl) Imine (acid-sensitive), thiadiazole (π-deficient)

Key Observations :

  • The target compound balances moderate aqueous solubility (via H-bonding) with organic solubility (ethyl esters), making it versatile for formulation.
  • Pyridine-thiazole analogs are tailored for reactivity (e.g., nucleophilic substitution at triflate sites) but suffer in aqueous media.
  • Thiadiazoles are highly lipophilic, limiting applications in aqueous systems.

Research Methods and Tools

  • Crystallography : SHELX and ORTEP-3 were critical for determining the structures of analogous compounds.
  • Conformational Analysis : Puckering coordinates (Cremer-Pople parameters ) could assess pyridazine-thiazole ring flexibility.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 2-(1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazole-4-carboxylate, and how can reaction parameters be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including condensation of pyridazine and thiazole precursors. For example, coupling hydrazonoyl halides with thiosemicarbazides in polar aprotic solvents (e.g., DMF) under basic conditions (triethylamine) yields thiadiazole intermediates . Optimization includes controlling stoichiometry, reaction time (e.g., overnight stirring at room temperature), and purification via recrystallization (ethanol) or column chromatography (cyclohexane/ethyl acetate gradients) .
  • Key Parameters : Temperature (e.g., 50–78°C for cyclization), solvent choice (ethanol for nucleophilic substitution), and catalyst use (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yield .

Q. Which spectroscopic techniques are most effective for characterizing the functional groups and structural integrity of this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Assigns protons and carbons in the pyridazine, thiazole, and ester moieties. For example, ester carbonyls appear at ~162–170 ppm in ¹³C NMR, while thiazole protons resonate between δ 7.0–8.5 ppm .
  • IR Spectroscopy : Confirms amide (1650–1700 cm⁻¹) and ester (1700–1750 cm⁻¹) carbonyl stretches .
  • LC-MS/HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm purity .

Q. How is purity assessed post-synthesis, and what chromatographic methods are recommended?

  • Purification Strategies :

  • Flash Chromatography : Silica gel columns with ethyl acetate/cyclohexane gradients (0–30% ethyl acetate) resolve polar by-products .
  • Recrystallization : Ethanol or methanol recrystallization removes unreacted starting materials .
  • TLC Monitoring : Rf values in cyclohexane/ethyl acetate (2:1) systems track reaction progress .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the conformation of the thiazole and pyridazine rings?

  • Crystallographic Refinement :

  • Use SHELXL for small-molecule refinement, leveraging high-resolution data to model ring puckering and torsional angles .
  • Apply Cremer-Pople parameters to quantify non-planar distortions in the pyridazine ring, defined by amplitude (q) and phase (φ) coordinates .
  • Validate against ORTEP-3 graphical models to visualize thermal ellipsoids and hydrogen bonding networks .

Q. What strategies address regioselectivity challenges during the formation of the pyridazine-thiazole hybrid structure?

  • Regiocontrol Approaches :

  • Directed Metalation : Use lithiation (e.g., MgCl₂/LiCl) at low temperatures (-78°C) to selectively functionalize pyridazine C-3 positions .
  • Protecting Groups : Temporarily block reactive sites (e.g., tert-butyl esters) to direct coupling to thiazole C-4 positions .
  • Pd-Catalyzed Cross-Coupling : Stille couplings (e.g., CH₂=CHSnBu₃ with Pd(PPh₃)₄) enable selective vinylation at pyridazine C-2 .

Q. How can reaction by-products be systematically analyzed and minimized during scale-up?

  • By-Product Profiling :

  • LC-MS Screening : Identify impurities (e.g., uncyclized intermediates or hydrolysis products) using reverse-phase C18 columns and acetonitrile/water gradients .
  • Kinetic Studies : Monitor reaction progress via in situ IR or NMR to optimize time-temperature profiles and suppress side reactions (e.g., ester hydrolysis) .
  • DoE (Design of Experiments) : Statistically vary parameters (solvent, catalyst loading) to map robustness ranges .

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